molecular formula C21H18N2O2S B14099722 1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14099722
M. Wt: 362.4 g/mol
InChI Key: HAENYNIRUQMSGY-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with two 2-methylbenzyl groups at the 1- and 3-positions. This structural motif is characteristic of derivatives known for diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The compound’s synthesis likely involves regioselective alkylation of the thieno[3,2-d]pyrimidine-2,4-dione scaffold, a method commonly employed for analogous derivatives .

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18N2O2S/c1-14-7-3-5-9-16(14)13-22-18-11-12-26-19(18)20(24)23(21(22)25)17-10-6-4-8-15(17)2/h3-12H,13H2,1-2H3

InChI Key

HAENYNIRUQMSGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4C)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Substitution Reactions: The introduction of 2-methylbenzyl and 2-methylphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophile.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and various halogenated reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s potential biological activities, such as its interaction with enzymes or receptors. It may serve as a lead compound in drug discovery.

    Medicine: The compound’s potential therapeutic properties are explored in preclinical studies. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The thieno[3,2-d]pyrimidine-2,4-dione core is highly versatile, with substituents at the 1-, 3-, 5-, and 6-positions modulating physicochemical and biological properties. Key comparisons include:

  • 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Substituents: Imidazo[1,2-a]pyridine at position 6, methyl at position 5, and phenyl at position 3. Activity: Exhibits potent antimicrobial activity, with a MIC value against P. aeruginosa lower than streptomycin . Synthesis: Prepared via bromoacetyl intermediate alkylation, yielding 46–86% .
  • 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Substituents: 1,3,4-Oxadiazole at position 6, alkyl groups at position 1. Properties: High melting points (>250°C) due to rigid aromatic substituents . Applications: Antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • 1-(4-tert-Butylbenzyl)pyrimidine-2,4(1H,3H)-dione

    • Substituents : Bulky 4-tert-butylbenzyl group.
    • Applications : Herbicidal and antiviral (e.g., AZT analogs) .

Physicochemical Properties

  • Lipophilicity: Bulky substituents (e.g., 4-tert-butylbenzyl) increase logP, enhancing membrane permeability but reducing solubility . Polar groups (e.g., hydroxypropyl in monoalkylated derivatives) improve aqueous solubility but may reduce bioavailability .
  • Thermal Stability :

    • High melting points (>250°C) are common in derivatives with fused aromatic systems (e.g., oxadiazole, imidazo-pyridine) .

Biological Activity

1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its pharmacological versatility. Its molecular formula is C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S, and it is characterized by the presence of two methyl-substituted phenyl groups that enhance its lipophilicity and biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, studies suggest that it may inhibit key enzymes related to cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. For example, it has been observed to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and death.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.4Induction of apoptosis via caspase activation
A549 (Lung Cancer)7.8Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)6.5Inhibition of topoisomerase activity

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal
Mycobacterium tuberculosis16 µg/mLAntimycobacterial

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various thieno[3,2-d]pyrimidine derivatives, including our compound. The results indicated significant inhibition of tumor growth in xenograft models when treated with the compound at doses correlating with its IC50 values.
  • Antimicrobial Efficacy Research : Another study focused on the antimicrobial properties against Mycobacterium tuberculosis. The compound demonstrated potent activity with an MIC comparable to standard treatments, suggesting its potential as an adjunct therapy in tuberculosis management.

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